Silibinin

Beschreibung

This compound is the major active constituent of silymarin, a standardized extract of the milk thistle seeds, containing a mixture of flavonolignans consisting of this compound, isothis compound, silicristin, silidianin and others. This compound is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio. Both in vitro and animal research suggest that this compound has hepatoprotective (antihepatotoxic) properties that protect liver cells against toxins. This compound has also demonstrated in vitro anti-cancer effects against human prostate adenocarcinoma cells, estrogen-dependent and -independent human breast carcinoma cells, human ectocervical carcinoma cells, human colon cancer cells, and both small and nonsmall human lung carcinoma cells.

This compound has been reported in Aspergillus iizukae, Silybum eburneum, and other organisms with data available.

SILYBIN A is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.

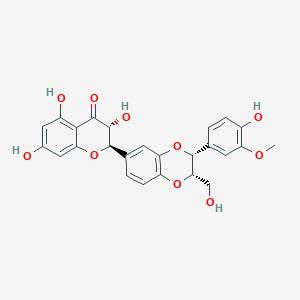

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026018 | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |

| Record name | Silybin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silibinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silibinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILIBININ A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Silibinin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention in oncological research for its pleiotropic anti-cancer effects. Exhibiting a favorable safety profile, this compound has been shown to impede cancer progression through the modulation of a complex network of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on cell signaling, cell cycle regulation, and apoptosis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The anti-proliferative activity of this compound has been quantified across a variety of cancer cell lines, with IC50 values demonstrating a range of sensitivities. Furthermore, this compound's impact on the expression of key regulatory proteins has been extensively documented.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Prostate Cancer | |||

| LNCaP (androgen-dependent) | Prostate Carcinoma | 0.35 - 4.66 | [1] |

| DU145 (androgen-independent) | Prostate Carcinoma | 5.29 - 30.33 | [1] |

| PC-3 (androgen-independent) | Prostate Carcinoma | 5.29 - 30.33 | [1] |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma | 150 | [2][3] |

| MDA-MB-231 | Breast Adenocarcinoma | 100 | [2][3] |

| MDA-MB-468 | Breast Adenocarcinoma | 50 | [2][3] |

| Colon Cancer | |||

| Fet | Colon Carcinoma | ~75 µg/mL | [4] |

| Geo | Colon Carcinoma | ~75 µg/mL | [4] |

| HCT116 | Colorectal Carcinoma | ~40 µg/mL | [4] |

| Liver Cancer | |||

| Hep G2 | Hepatocellular Carcinoma | Varies by derivative | [5] |

| Oral Cancer | |||

| YD10B | Oral Squamous Cell Carcinoma | Not specified | [6] |

| Ca9-22 | Oral Squamous Cell Carcinoma | Not specified | [6] |

| Non-Small Cell Lung Cancer | |||

| A549 | Lung Carcinoma | Varies | [7] |

| H460 | Large Cell Lung Cancer | Varies | [7] |

Table 2: Quantitative Effects of this compound on Protein Expression and Angiogenesis

| Target Molecule/Process | Cancer Type/Model | Effect of this compound | Quantitative Change | Reference |

| Cell Cycle Proteins | ||||

| cdc25C | Colon Cancer (HT-29) | Decrease | 40% decrease | [8] |

| cdc2/p34 | Colon Cancer (HT-29) | Decrease | 70% decrease | [8] |

| Cyclin B1 | Colon Cancer (HT-29) | Decrease | 80% decrease | [8] |

| Angiogenic Factors | ||||

| VEGF | Prostate Cancer (TRAMP mice) | Decrease in circulation | 43% decrease | [9] |

| bFGF | Prostate Cancer (TRAMP mice) | Decrease in circulation | 64% decrease | [9] |

| Microvessel Density | Prostate Cancer (TRAMP mice) | Decrease | Up to 60% suppression | [9] |

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of cell cycle arrest and apoptosis, and the inhibition of pro-survival signaling pathways, angiogenesis, and metastasis.

Modulation of Cell Cycle Progression

This compound orchestrates cell cycle arrest at various checkpoints by targeting the intricate machinery of cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CDKIs).[6] This leads to a halt in the proliferation of cancer cells.

-

G0/G1 Phase Arrest : In oral and prostate cancer cells, this compound has been shown to induce G0/G1 arrest.[6][10] This is achieved by downregulating the expression of G0/G1 phase-associated proteins, including cyclin D1, cyclin E1, CDK4, and CDK6.[6][10] Concurrently, this compound upregulates the expression of CDKIs such as p21/Cip1 and p27/Kip1.[10][11] These inhibitors bind to and inactivate CDK-cyclin complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle.

-

G2/M Phase Arrest : In human colon carcinoma HT-29 cells, this compound treatment leads to a strong G2/M arrest.[8] This is associated with a significant decrease in the protein levels of key G2/M regulators, including cdc25C, cdc2/p34, and cyclin B1.[8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell types through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[12]

-

Intrinsic Pathway : this compound modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[6]

-

Extrinsic Pathway : this compound can also sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of death receptors 4 and 5 (DR4 and DR5).[13]

Inhibition of Key Signaling Pathways

This compound exerts its anti-cancer effects by interfering with multiple signal transduction pathways that are often dysregulated in cancer.

-

STAT3 Signaling : Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. This compound has been identified as a direct inhibitor of STAT3.[14][15] It reduces both constitutive and IL-6 inducible STAT3 phosphorylation at tyrosine 705 (Y705) and serine 727 (S727).[16][17] This inhibition prevents STAT3 dimerization, nuclear translocation, and DNA binding, thereby downregulating the expression of its target genes.[14]

-

PI3K/Akt/mTOR Pathway : The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[18]

-

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is involved in the regulation of various cellular processes. This compound can modulate this pathway, for instance, by activating the JNK/c-Jun pathway which contributes to apoptosis and ROS generation in oral cancer cells.[6]

-

EGFR Signaling : The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer and its activation leads to increased cell proliferation and survival. This compound has been shown to inhibit EGFR activation and its downstream signaling.[13]

Anti-Angiogenic and Anti-Metastatic Effects

This compound also demonstrates potent anti-angiogenic and anti-metastatic properties, which are critical for controlling tumor growth and spread.

-

Anti-Angiogenesis : this compound inhibits angiogenesis by targeting several key molecules. It has been shown to decrease the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[19][20] Furthermore, in a mouse model of prostate cancer, this compound treatment led to a significant reduction in the circulating levels of VEGF and basic fibroblast growth factor (bFGF), and a marked suppression of tumor microvessel density.[9] The anti-angiogenic effects of this compound are also associated with the up-regulation of the VEGF receptor Flt-1.[21]

-

Anti-Metastasis : this compound can inhibit the migration and invasion of cancer cells.[6] It has been reported to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis.[18]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Viability and Proliferation Assays (MTT/WST-1)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[2][3]

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

-

Culture cancer cells and treat them with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Before analysis, wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[22]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Treat cancer cells with this compound for the indicated time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[23][24][25]

References

- 1. This compound Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 4. Flavonoid, this compound, inhibits proliferation and promotes cell-cycle arrest of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Suppresses Tumor Cell-Intrinsic Resistance to Nintedanib and Enhances Its Clinical Activity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits Established Prostate Tumor Growth, Progression, Invasion and Metastasis, and Suppresses Tumor Angiogenesis and EMT in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. This compound suppresses growth of human prostate carcinoma PC-3 orthotopic xenograft via activation of ERK1/2 and inhibition of STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits VEGF secretion and age-related macular degeneration in a hypoxia-dependent manner through the PI-3 kinase/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound prevents TPA-induced MMP-9 expression and VEGF secretion by inactivation of the Raf/MEK/ERK pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits angiogenesis via Flt-1, but not KDR, receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

Silibinin's intricate dance with death: A technical guide to its apoptotic signaling pathways

For Immediate Release

[City, State] – [Date] – Silibinin, a natural flavonoid derived from the milk thistle plant (Silybum marianum), has garnered significant attention within the scientific community for its potent anti-cancer properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core signaling pathways through which this compound induces apoptosis, a critical mechanism for eliminating cancerous cells. This guide details the molecular cascades, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visual representations of the intricate signaling networks.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic and extrinsic pathways, while also modulating other critical cell survival and proliferation signaling cascades.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.[1][2] this compound disrupts the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial integrity.[3][4] It promotes the expression of pro-apoptotic members like Bax while concurrently downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4][5][6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[3] The compromised mitochondria then release cytochrome c into the cytosol.[1][2][4] Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and subsequent activation of the initiator caspase-9.[8][9] Active caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[6][8][9]

The Extrinsic (Death Receptor) Pathway

This compound also triggers apoptosis via the extrinsic pathway by enhancing the expression of death receptors on the cancer cell surface.[1] Specifically, it has been shown to upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, DR4 and DR5.[1] The binding of TRAIL to these receptors initiates the formation of the death-inducing signaling complex (DISC), which includes the Fas-associated death domain (FADD) protein.[10] This complex facilitates the cleavage and activation of the initiator caspase-8.[1][8] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to truncated Bid (tBid), which then amplifies the apoptotic signal by engaging the intrinsic pathway.[1][11]

Modulation of Key Survival Signaling Pathways

This compound's pro-apoptotic effects are further amplified by its ability to inhibit key signaling pathways that promote cancer cell survival and proliferation.

-

STAT3 Pathway: this compound has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overactive in cancer.[9][12][13] It achieves this by reducing the phosphorylation of STAT3 at Tyr705 and Ser727 residues.[13] Inhibition of STAT3 signaling leads to the downregulation of its anti-apoptotic target genes, including Bcl-xL, Mcl-1, and survivin.[9]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another crucial pro-survival pathway targeted by this compound. This compound can inhibit both constitutive and TNFα-induced NF-κB activation.[14][15] Mechanistically, it can increase the levels of IκBα, an inhibitor of NF-κB, and decrease the kinase activity of IKKα, an upstream activator of the pathway.[15]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit the phosphorylation of Akt, thereby inactivating this pathway and contributing to the induction of apoptosis.[16]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. This compound has been observed to modulate this pathway, often by inhibiting the phosphorylation of ERK1/2 while activating the stress-activated JNK and p38 pathways, a combination that generally favors apoptosis.[5][17][18]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism implicated in this compound-induced apoptosis.[19][20] In some cancer cell lines, this compound treatment leads to an accumulation of intracellular ROS.[19][20] This oxidative stress can damage cellular components, including mitochondria, leading to the loss of mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway.[19]

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on the concentration and duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| MDA-MB-231 | Breast Cancer | 100 | 72 | [14] |

| MCF-7 | Breast Cancer | 150 | 72 | [14][21] |

| MDA-MB-468 | Breast Cancer | 50 | 72 | [14][21] |

| DU145 | Prostate Cancer | 1.37 | 24 | [22] |

| HepG2 | Liver Cancer | ~50-200 (µg/mL) | 24-72 | [9][23] |

| TCC-SUP | Bladder Cancer | ~100-200 | 48-72 | [20] |

| AsPC-1 | Pancreatic Cancer | ~100 | 48 | [15] |

| BxPC-3 | Pancreatic Cancer | ~100 | 48 | [15] |

| Panc-1 | Pancreatic Cancer | ~100 | 48 | [15] |

Table 2: Quantitative Effects of this compound on Apoptotic Markers

| Cell Line | This compound Treatment | Parameter Measured | Fold Change/Percentage | Reference |

| MDA-MB-231 | 30 µM this compound + 4 µM Vinblastine (48h) | Bax protein expression | 2.96-fold increase | [6][24][25] |

| MDA-MB-231 | 30 µM this compound + 4 µM Vinblastine (48h) | Bcl-2 protein expression | 2-fold decrease | [6][24][25] |

| MDA-MB-231 | 30 µM this compound + 4 µM Vinblastine (48h) | Cleaved Caspase-3 expression | 3.46-fold increase | [6][24][25] |

| AsPC-1 | 100 µM (48h) | Apoptotic cells | 25.02% | [15] |

| BxPC-3 | 100 µM (48h) | Apoptotic cells | 18.14% | [15] |

| Panc-1 | 100 µM (48h) | Apoptotic cells | 15.09% | [15] |

| TCC-SUP | 200 µM (48h) | Apoptotic cells | ~15% | [20] |

| YD10B (Oral Cancer) | 200 µM (48h) | Apoptotic cells | ~30% | [7] |

| Ca9-22 (Oral Cancer) | 200 µM (48h) | Apoptotic cells | ~25% | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µg/mL) for different time points (e.g., 24, 48, 72 hours).[9]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][16]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][16]

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat cells with this compound as required. Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3) overnight at 4°C.[13][26][27]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, the caspases.

-

Cell Lysis: Lyse cells to release cytosolic contents.

-

Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule. For example, DEVD-pNA for caspase-3.[28]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved reporter molecule. The signal intensity is proportional to the caspase activity.[28]

Measurement of Intracellular ROS

This assay quantifies the levels of reactive oxygen species within cells.

-

Cell Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe.

-

This compound Treatment: Treat the cells with this compound for the desired time.

-

Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of the probe, using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[29][30]

Conclusion

This compound's ability to induce apoptosis in cancer cells is a result of its complex interplay with multiple signaling pathways. By activating both the intrinsic and extrinsic apoptotic cascades and inhibiting crucial pro-survival pathways, this compound presents a promising multi-targeted approach for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this natural compound and its potential in oncology drug development. Further investigation into the synergistic effects of this compound with conventional chemotherapeutics is warranted to fully exploit its therapeutic potential.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Silibilin-induces apoptosis in breast cancer cells by modulating p53, p21, Bak and Bcl-XL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive evaluation of the therapeutic potential of this compound: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Evaluation of this compound Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kumc.edu [kumc.edu]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 20. academic.oup.com [academic.oup.com]

- 21. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. This compound, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathwa | International Journal of Hematology-Oncology and Stem Cell Research [ijhoscr.tums.ac.ir]

- 25. This compound, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway | International Journal of Hematology-Oncology and Stem Cell Research [publish.kne-publishing.com]

- 26. edspace.american.edu [edspace.american.edu]

- 27. researchgate.net [researchgate.net]

- 28. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Silibinin isolation

An In-depth Technical Guide to the Discovery and Isolation of Silibinin

Abstract

This compound, a flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum), stands as a prominent natural compound extensively investigated for its therapeutic potential, particularly its hepatoprotective and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the historical discovery and the evolution of methods for the isolation and purification of this compound. It details the key experimental protocols, presents quantitative data in a structured format, and illustrates the complex signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.

Historical Perspective: From Ancient Herb to Purified Compound

The use of milk thistle for medicinal purposes dates back to ancient times, with historical references from Pliny the Elder (23–79 A.D.) describing the use of its juice and seeds for treating snakebites and liver ailments.[4] However, the scientific exploration of its active constituents began much later.

-

1950s-1960s: The initial scientific investigations into the flavonoid-type compounds in S. marianum fruits began in the early 1950s. By the 1960s, a mixture of phenolic compounds was isolated and collectively named "silymarin."[5]

-

1959: The key breakthrough occurred when this compound (also known as silybin) was identified as the first member of a new class of natural compounds called flavonolignans.[6][7] It was soon established as the major and most biologically active component of the silymarin complex.[1][2]

-

Structure Elucidation: Subsequent research focused on determining the precise chemical structure of silymarin's components. Through spectrometric and spectroscopic methods, including NMR and X-ray crystallography, it was confirmed that silymarin is a mixture of several flavonolignans.[5] this compound itself was revealed to be a mixture of two diastereomers, silybin A and silybin B, in an approximately equimolar ratio.[6][8]

Isolation and Purification of this compound

The isolation of pure this compound from milk thistle seeds is a multi-step process that has been refined over decades. The general workflow involves the preparation of the plant material, defatting, extraction of the silymarin complex, and subsequent chromatographic purification to isolate this compound and its diastereomers.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: an old drug for hematological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Chemistry of silybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

Silibinin's Therapeutic Targets in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of silibinin in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). This compound, a flavonoid derived from milk thistle, has demonstrated significant therapeutic potential in preclinical and clinical studies by modulating key pathways involved in lipid metabolism, insulin resistance, inflammation, oxidative stress, and fibrosis. This document summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by this compound.

Core Molecular Targets and Mechanisms

This compound exerts its hepatoprotective effects in NAFLD through a multi-targeted approach, influencing several interconnected signaling pathways. The primary mechanisms include the regulation of lipid metabolism, improvement of insulin sensitivity, attenuation of oxidative stress and inflammation, and inhibition of hepatic fibrosis.

Regulation of Lipid Metabolism

This compound favorably alters hepatic lipid homeostasis by targeting key enzymes and regulatory molecules involved in fatty acid synthesis, oxidation, and export. A central mechanism is the modulation of microRNA-122 (miR-122), which is often upregulated in NAFLD and promotes lipogenesis.[1] this compound treatment has been shown to reduce miR-122 expression, leading to the downregulation of lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[1] Concurrently, it enhances fatty acid oxidation by increasing the expression of carnitine palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial beta-oxidation.[1]

Amelioration of Insulin Resistance

Insulin resistance is a cornerstone of NAFLD pathogenesis. This compound has been demonstrated to improve insulin sensitivity by modulating the insulin receptor substrate 1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3] By restoring the normal function of this pathway, this compound enhances glucose uptake and utilization, thereby reducing the metabolic burden on the liver.

Attenuation of Oxidative Stress and Inflammation

Chronic oxidative stress and inflammation are critical drivers of NAFLD progression to non-alcoholic steatohepatitis (NASH). This compound exhibits potent antioxidant properties by restoring the cellular pool of nicotinamide adenine dinucleotide (NAD+) and activating the SIRT1/AMPK pathway.[4] This activation leads to a reduction in reactive oxygen species (ROS) production and lipid peroxidation.[5] Furthermore, this compound exerts significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production.[6][7]

Inhibition of Hepatic Fibrosis

The progression of NAFLD can lead to liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. This compound has been shown to possess anti-fibrotic properties by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[7][8] It also downregulates the expression of pro-fibrogenic genes, such as collagen type 1 (Col1).[8]

Modulation of the Gut-Liver Axis

Emerging evidence suggests that this compound's therapeutic effects may also be mediated through the gut-liver axis. Oral administration of this compound has been found to upregulate the intestinal expression of fibroblast growth factor 15/19 (FGF-15/19).[9] This gut-derived hormone plays a crucial role in regulating bile acid synthesis and lipid metabolism in the liver, providing an additional mechanism for this compound's anti-NAFLD action.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in models of NAFLD.

Table 1: In Vivo Effects of this compound on Hepatic Lipid Metabolism in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control Group | HFD Group | HFD + this compound Group | Reference |

| Liver Triglyceride (TG) Content | Normal | Significantly Increased | Significantly Decreased | [1] |

| FAS mRNA Expression | Baseline | Increased | Decreased | [1] |

| ACC mRNA Expression | Baseline | Increased | Decreased | [1] |

| CPT1A mRNA Expression | Baseline | Decreased | Increased | [1] |

| miR-122 Expression | Baseline | Increased | Decreased | [1] |

Table 2: In Vitro Effects of this compound on Palmitic Acid (PA)-Induced HepG2 Cells

| Parameter | Control Group | PA Group | PA + this compound Group | Reference |

| Intracellular Triglyceride (TG) Content | Normal | Significantly Increased | Significantly Decreased | [1] |

| FAS Protein Expression | Baseline | Increased | Decreased | [1] |

| ACC Protein Expression | Baseline | Increased | Decreased | [1] |

| CPT1A Protein Expression | Baseline | Decreased | Increased | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound in NAFLD.

References

- 1. This compound improves nonalcoholic fatty liver by regulating the expression of miR-122: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates steatosis and insulin resistance during non-alcoholic fatty liver disease development partly through targeting IRS-1/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Restores NAD+ Levels and Induces the SIRT1/AMPK Pathway in Non-Alcoholic Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Hepatoprotective Effects of this compound in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Administration of silymarin in NAFLD/NASH: A systematic review and meta-analysis | Annals of Hepatology [elsevier.es]

- 8. Frontiers | Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis [frontiersin.org]

- 9. This compound, a commonly used therapeutic agent for non-alcohol fatty liver disease, functions through upregulating intestinal expression of fibroblast growth factor 15/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Silibinin as a Potential Therapeutic Agent for Neurodegenerative Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia, represent a significant and growing public health challenge.[1][2][3] These disorders are characterized by the progressive loss of neuronal structure and function, often linked to complex pathologies involving oxidative stress, neuroinflammation, protein aggregation, and apoptosis.[1][2][3] this compound (also known as silybin), a flavonolignan derived from the milk thistle plant (Silybum marianum), has emerged as a promising neuroprotective agent.[1][2][4] Traditionally used for its hepatoprotective properties, recent preclinical evidence highlights its potential to counteract key pathological mechanisms in neurodegeneration.[1][3][5] This technical guide provides an in-depth overview of the mechanisms of action, preclinical efficacy, and experimental methodologies related to this compound's therapeutic potential in neurodegenerative diseases.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, simultaneously addressing several core pathological pathways.[2][4] Its primary mechanisms include potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-amyloidogenic activities.

Antioxidant Activity

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[6][7] this compound mitigates oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.[6][8] In preclinical models of AD, this compound treatment has been shown to decrease lipid peroxidation, a marker of oxidative damage, while increasing the levels of crucial antioxidant enzymes and molecules such as superoxide dismutase (SOD), catalase, and glutathione (GSH).[6][8][9]

Anti-Inflammatory Effects

Chronic neuroinflammation, often mediated by activated microglia and astrocytes, accelerates neurodegeneration.[10][11] this compound demonstrates significant anti-inflammatory properties by inhibiting key signaling pathways, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[10][12][13] By suppressing NF-κB, this compound reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12][13]

Modulation of Apoptotic Pathways

Neuronal apoptosis, or programmed cell death, is a final common pathway in neurodegenerative disorders. This compound confers anti-apoptotic effects by modulating the expression of key regulatory proteins.[10][14] It has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby stabilizing mitochondrial membrane potential and preventing the activation of caspases, such as caspase-3, which are critical executioners of apoptosis.[8][14][15]

Autophagy Regulation

Autophagy is a cellular process for degrading and recycling damaged components. Its dysregulation is implicated in neurodegeneration. This compound has been shown to prevent autophagic cell death under conditions of oxidative stress.[14][16] It can suppress the activation of autophagy by decreasing levels of key proteins like LC3-II and Beclin-1, a mechanism linked to the activation of the pro-survival Akt/mTOR signaling pathway.[10][14] However, in other contexts, this compound can induce autophagy, suggesting its regulatory role is context-dependent.[17][18]

Neurotrophic Factor Upregulation

This compound treatment has been associated with the upregulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), and its receptor, Tropomyosin receptor kinase B (TrkB).[12][19][20] The BDNF/TrkB pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function. By activating this pathway, this compound may promote neurogenesis and protect against neuronal loss.[9][12]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Evidence-based Neuroprotective Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the possibilities of therapeutic potential of silymarin and this compound against neurodegenerative Diseases-A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents amyloid β peptide-induced memory impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective potential of silymarin against CNS disorders: insight into the pathways and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative and Anti-Apoptotic Roles of this compound in Reversing Learning and Memory Deficits in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. Neuroprotective Potential of Silymarin against CNS Disorders: Insight into the Pathways and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anti-Parkinson Potential of Silymarin: Mechanistic Insight and Therapeutic Standing [frontiersin.org]

- 12. This compound effects on cognitive disorders: Hope or treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound Prevents Autophagic Cell Death upon Oxidative Stress in Cortical Neurons and Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound prevents dopaminergic neuronal loss in a mouse model of Parkinson's disease via mitochondrial stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Prevents Autophagic Cell Death upon Oxidative Stress in Cortical Neurons and Cerebral Ischemia-Reperfusion Injury | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound induced-autophagic and apoptotic death is associated with an increase in reactive oxygen and nitrogen species in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protective Effect of this compound on Learning and Memory Impairment in LPS-Treated Rats via ROS-BDNF-TrkB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound ameliorates anxiety/depression-like behaviors in amyloid β-treated rats by upregulating BDNF/TrkB pathway and attenuating autophagy in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of Silibinin with Target Proteins: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Silibinin, a natural flavonolignan derived from milk thistle (Silybum marianum), has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer and inflammatory conditions.[1] Its mechanism of action involves the modulation of numerous cell signaling pathways.[1][2] Computational, or in silico, molecular docking has emerged as a crucial tool to elucidate the binding interactions between this compound and its protein targets at a molecular level, providing a rationale for its observed biological activities and guiding further drug development efforts. This guide provides a technical overview of in silico docking studies involving this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Overview of Identified Protein Targets

In silico studies have identified a wide array of protein targets with which this compound interacts, explaining its broad therapeutic effects. These targets are often key players in disease progression, involved in processes like cell proliferation, apoptosis, inflammation, and metastasis.

Key target categories include:

-

Kinases and Signaling Proteins: Such as Mitogen-Activated Protein Kinases (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3), which are central to cell growth and survival pathways.[3][4][5][6]

-

Apoptosis-Regulating Proteins: Including Caspases and Bax, which are critical for inducing programmed cell death in cancer cells.[7][8]

-

Inflammatory Enzymes: Such as Cyclooxygenase-2 (COX-2) and Phospholipase A2, key mediators of inflammatory responses.[9]

-

Viral Proteins: Docking studies have explored this compound's potential to inhibit viral entry and replication by targeting proteins like the SARS-CoV-2 spike protein and main protease (Mpro).[10]

-

Other Key Enzymes: Including Hsp90 (a molecular chaperone), Aromatase, and HIV-1 Reverse Transcriptase, highlighting its potential in cancer and viral diseases.[11][12][13]

Quantitative Docking Analysis

Molecular docking simulations predict the binding affinity between a ligand (this compound) and a protein target. This affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. The inhibition constant (Ki) can also be estimated from these values.

The following tables summarize quantitative data from various in silico studies. It is important to note that direct comparison of scores between different studies can be challenging due to variations in the software, scoring functions, and parameters used.

Table 1: this compound Docking with Cancer and Inflammation-Related Targets

| Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

| Hsp90β (closed) | 5FWM | AutoDock Vina | Up to -9.408 | Not Reported | ASN30, TYR33, ILE38, ARG41, etc. | [12] |

| Hsp90β (open) | Homology Model | AutoDock Vina | Up to -8.789 | Not Reported | Not Specified | [12] |

| p38 MAPK | 1OUK | Schrödinger Suite | Not Reported | Not Reported | Lys152, Ser154, His174 | [5] |

| NF-kB p65 | Not Specified | BIOVIA Discovery | -9.2 | Not Reported | Not Specified | [14] |

| COX-2 | Not Specified | Not Specified | -7.5 to -10.9 | Not Reported | Asp347, Gln350, Gly354, etc. | [9] |

| Phospholipase A2 | Not Specified | Not Specified | -7.5 to -10.9 | Not Reported | Asp347, Gln350, Gly354, etc. | [9] |

| Aromatase | Not Specified | Molegro Virtual Docker | -141.972 | Not Reported | Not Specified | [11] |

| Tubulin | 1SA0 | Not Specified | -6.28 | Not Reported | Not Specified | [15] |

Table 2: this compound Docking with Viral and Other Targets

| Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

| SARS-CoV-2 Spike (RBD) | 6M0J | Not Specified | -8.97 | Not Reported | Phe490, Leu452 | [10] |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Not Specified | -10.17 | 35.07 nM | His41, His164, Glu166 | [10] |

| HIV-1 Reverse Transcriptase | Not Specified | Molegro Virtual Docker | -140.701 | Not Reported | Ile180, Tyr318, Arg172 | [11] |

Note: The exceptionally high binding energy values reported for Aromatase and HIV-1 Reverse Transcriptase from reference[11] may be due to a different scoring function or scale used by the Molegro Virtual Docker software and should be interpreted with caution.

Experimental Protocols & Workflows

A standardized in silico molecular docking study follows a logical progression from data preparation to final analysis.

References

- 1. Modulatory effects of this compound in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting STAT3 with this compound to improve cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IN SILICO INTERACTION STUDIES OF RESVERATROL AND this compound WITH DIFFERENT PROTEIN TARGETS USING MOLECULAR DOCKING | Indian Journal of Veterinary and Animal Sciences Research [epubs.icar.org.in]

- 9. researchgate.net [researchgate.net]

- 10. This compound as potential tool against SARS‐Cov‐2: In silico spike receptor‐binding domain and main protease molecular docking analysis, and in vitro endothelial protective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. shaker.umh.es [shaker.umh.es]

- 13. Revisiting this compound as a novobiocin-like Hsp90 C-terminal inhibitor: Computational modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formulation and Evaluation of a Silymarin Inclusion Complex-Based Gel for Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Silibinin's Effect on Inflammatory Cytokines: A Technical Guide for Researchers

Executive Summary

Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of the molecular mechanisms through which this compound modulates the production of inflammatory cytokines. It is intended for researchers, scientists, and drug development professionals. This compound exerts its effects by targeting key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), as well as inhibiting the assembly of the NLRP3 inflammasome. This guide summarizes the quantitative effects of this compound on cytokine production, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound's anti-inflammatory efficacy stems from its ability to interfere with multiple intracellular signaling cascades that are critical for the transcription and release of pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the genetic expression of numerous pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2] In resting cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[3] This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[3][4]

This compound has been shown to inhibit this pathway primarily by preventing the phosphorylation and subsequent degradation of IκBα.[2][3] This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of its target inflammatory genes.[1][4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effect of this compound in human colorectal cancer cells: targeting the activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Hepatoprotection: A Technical Guide to the Natural Sources and Extraction of Silibinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a flavonolignan of significant therapeutic interest, stands as the principal bioactive constituent of silymarin, an extract derived from the seeds of the milk thistle plant (Silybum marianum L. Gaertn.). For centuries, milk thistle has been revered in traditional medicine for its hepatoprotective properties. Modern scientific inquiry has substantiated these claims, attributing a wide spectrum of pharmacological activities to this compound, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth exploration of the natural origins of this compound and the methodologies employed for its extraction and purification, tailored for professionals in the fields of research, science, and drug development.

Natural Sources of this compound

The primary and most commercially viable natural source of this compound is the milk thistle plant, a member of the Asteraceae family.[1] While the entire plant contains silymarin, the highest concentration is found in the seeds, also referred to as fruits or achenes.[2] Specifically, the pericarp or the husk of the seed is where this compound is most abundant.[3]

The silymarin complex is a mixture of several flavonolignans, with this compound being the most abundant, constituting approximately 50-70% of the total extract.[1][4] this compound itself is a diastereomeric mixture of two isomers, silybin A and silybin B, in a roughly equimolar ratio.[5] Other components of silymarin include isosilybin, silychristin, and silydianin.[4]

The concentration of this compound in milk thistle seeds can vary depending on the geographical origin, cultivation conditions, and the specific accession of the plant.[6][7]

Quantitative Content of this compound in Silybum marianum

The following table summarizes the reported content of this compound and total silymarin in Silybum marianum seeds from various studies.

| Plant Material | Component | Concentration Range | Reference |

| S. marianum seeds (different accessions) | Silybin A and B | 19 to 27 mg/g of extract | [6] |

| S. marianum husk | Silybin (SLB) | 4.05% | [3] |

| S. marianum meal | Silybin (SLB) | 2.34% | [3] |

| S. marianum seeds (Syrian locations) | Total Silymarin | 0.54% to 2.91% of dry weight | [7] |

| S. marianum seeds (domestic vs. imported) | Total Silymarin | 1.5% (domestic) to 2.3% (imported) | [8] |

Extraction of this compound

The extraction of this compound from milk thistle seeds is a critical step in its isolation and purification for pharmaceutical applications. Various techniques have been developed, ranging from conventional solvent extraction to more advanced methods aimed at improving efficiency and yield. A crucial initial step in many protocols is the defatting of the seeds, as they contain a significant amount of lipids that can interfere with the extraction of the more polar flavonolignans.

Conventional Solvent Extraction

Conventional methods typically involve the use of organic solvents to extract silymarin from the plant material.

A classic and exhaustive extraction method.

Experimental Protocol:

-

Preparation of Plant Material: Grind Silybum marianum seeds to a fine powder. For improved efficiency, defat the powdered seeds with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours.[9]

-

Extraction: Place the defatted seed powder in a thimble and extract with a polar solvent such as methanol, ethanol, or acetone in a Soxhlet apparatus for 5-8 hours.[9]

-

Solvent Removal: Evaporate the solvent from the extract under reduced pressure to obtain the crude silymarin extract.

A simple extraction technique involving soaking the plant material in a solvent.

Experimental Protocol:

-

Preparation of Plant Material: Prepare powdered milk thistle seeds as described for Soxhlet extraction.

-

Extraction: Suspend the powdered seeds in a suitable solvent (e.g., ethanol, ethyl acetate) at a specified solid-to-solvent ratio (e.g., 1:8).[3] Agitate the mixture at room temperature for an extended period (e.g., 24 hours).

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate under vacuum to yield the crude extract.

Advanced Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced techniques have been developed.

This method utilizes the energy of ultrasonic waves to enhance the extraction process.

Experimental Protocol:

-

Preparation of Plant Material: Use finely powdered milk thistle seeds.

-

Extraction:

-

Suspend approximately 500 g of the powdered seeds in n-hexane.[4]

-

Employ direct sonication using an ultrasonic probe (e.g., 20 mm tip diameter) positioned 1 cm below the solvent level.[4]

-

Conduct the extraction with an ultrasonic processor (e.g., UP400S, 400 watts, 24 kHz) for 15 minutes at room temperature (25°C ± 5°C), maintained using an ice bath.[4]

-

-

Post-Extraction: Separate the extract from the solid material and evaporate the solvent.

This technique combines the benefits of enzymatic hydrolysis of the cell wall with the efficiency of ultrasound.

Experimental Protocol:

-

Preparation of Plant Material: Use 500 g of dry, non-fat Silybum marianum seed coat powder.[1]

-

Extraction:

-

Recovery: Process the mixture to recover the silymarin extract.

PLE utilizes elevated temperatures and pressures to increase extraction efficiency and reduce extraction time.

Experimental Protocol:

-

Preparation of Plant Material: Use non-defatted, ground milk thistle fruits.

-

Extraction:

-

Collection: Collect the extract for further processing.

Hot Water Extraction

An environmentally friendly extraction method using water as the solvent at elevated temperatures.

Experimental Protocol:

-

Preparation of Plant Material: Use milk thistle seed meal.

-

Extraction:

-

Analysis: Analyze the aqueous extract for this compound content.

Comparison of Extraction Methods

The choice of extraction method depends on factors such as desired yield, purity, processing time, and environmental considerations. The following table provides a comparative summary of different extraction techniques.

| Extraction Method | Solvent(s) | Key Parameters | Advantages | Disadvantages | Reference |

| Soxhlet Extraction | Methanol, Ethanol, Acetone | 5-8 hours extraction time | Exhaustive extraction | Time-consuming, large solvent volume | [9] |

| Maceration | Ethanol, Ethyl Acetate | 24 hours at room temperature | Simple setup | Lower efficiency than other methods | [3] |

| Ultrasonic-Assisted Extraction (UAE) | n-Hexane, Methanol | 15-60 min, 20-40 kHz | Rapid, high yield | Requires specialized equipment | [2][4] |

| Ultrasonic-Assisted Enzymatic Extraction (UAEE) | 50% Ethanol | 120 min, 180 W, 30 U/mg enzyme | High extraction rate | More complex process | [1] |

| Pressurized Liquid Extraction (PLE) | Acetone | 10 min, 125°C | Very rapid, high yield, less solvent | High initial equipment cost | [11] |

| Hot Water Extraction | Water | 210 min, 100°C | "Green" solvent, low cost | Lower yield for less polar compounds | [9] |

Purification of this compound

The crude extract obtained from any of the above methods contains a mixture of compounds. For pharmaceutical applications, this compound needs to be purified to a high degree. Column chromatography is the most common technique for this purpose.

Experimental Protocol for Purification:

-

Initial Cleanup: Dissolve the crude extract in water and apply it to a Diaion HP-20 column. Wash the column with water to remove polar impurities like sugars. Elute the flavonolignans with methanol.[12]

-

Silica Gel Chromatography: Subject the methanol eluate to column chromatography on silica gel (230-400 mesh). Elute with a solvent system such as chloroform:methanol (e.g., starting with 90:10 and gradually increasing the polarity).[12]

-

Size-Exclusion Chromatography: For further purification and separation of silybin A and B, use a Sephadex LH-20 column.[12]

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ethanol-water.[3]

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key pathways and a general experimental workflow for this compound extraction and analysis.

This compound's Impact on the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Modulation of the MAPK Signaling Pathway

Caption: this compound modulates the MAPK signaling cascade.

General Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound, derived from the seeds of Silybum marianum, remains a compound of immense interest to the pharmaceutical and nutraceutical industries. The selection of an appropriate extraction and purification strategy is paramount to obtaining high-purity this compound for research and drug development. While conventional methods are still in use, advanced techniques such as ultrasonic-assisted extraction and pressurized liquid extraction offer significant advantages in terms of efficiency and reduced environmental impact. A thorough understanding of the natural sources, extraction methodologies, and the molecular mechanisms of action of this compound is essential for harnessing its full therapeutic potential. This guide provides a foundational resource for professionals dedicated to advancing the science and application of this remarkable natural product.

References

- 1. Ultrasonic-assisted enzymatic extraction of silymarin from the Silybum marianum seed shell and evaluation of its antioxidant activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel approach for the efficient extraction of silybin from milk thistle fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hielscher.com [hielscher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. florajournal.com [florajournal.com]

- 8. Identification and Quantitative Determination of Silymarin in Silybum marianum and its pharmaceutical preparations [ijmapr.areeo.ac.ir]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. excli.de [excli.de]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dissolving Silibinin for In Vitro Studies

Introduction

Silibinin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan with well-documented hepatoprotective, antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its therapeutic potential is extensively explored in various in vitro models. However, a significant challenge for researchers is its low aqueous solubility, which can complicate the design and reproducibility of experiments.[3][4] These application notes provide detailed protocols for the proper dissolution and application of this compound in in vitro studies to ensure reliable and consistent results.

Data Presentation: this compound Solubility

This compound is practically insoluble in water but shows good solubility in several organic solvents.[1][3] The choice of solvent is critical for preparing stock solutions for cell culture experiments. Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~10 - 96 mg/mL | ~20.7 - 199 mM | [1][5][6] |

| Dimethylformamide (DMF) | ~20 mg/mL | ~41.4 mM | [5][6] |

| Ethanol | ~0.1 mg/mL | ~0.2 mM | [5][6] |

| Water | Insoluble | Insoluble | [1] |